Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate
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Overview
Description
Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate is a chemical compound with the molecular formula C15H19NO3. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with a suitable spiro intermediate, followed by esterification to form the final product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 1,4-Dioxa-7-azaspiro[4.4]nonane
- 2,7-diazaspiro[4.5]decan-1-one hydrochloride
- 1,3-Diazaspiro[4.4]nonane-2,4-dithione
Uniqueness
Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18N2O3 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c17-13(18-10-12-4-2-1-3-5-12)16-8-6-14(11-16)15-7-9-19-14/h1-5,15H,6-11H2 |
InChI Key |
PDSYMTYVLGFMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12NCCO2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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